2-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde

Description

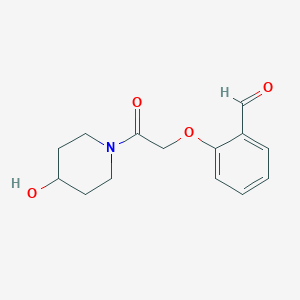

2-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde is a synthetic benzaldehyde derivative characterized by a benzaldehyde core substituted with a 2-(4-hydroxypiperidin-1-yl)-2-oxoethoxy group at the ortho position.

Properties

Molecular Formula |

C14H17NO4 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

2-[2-(4-hydroxypiperidin-1-yl)-2-oxoethoxy]benzaldehyde |

InChI |

InChI=1S/C14H17NO4/c16-9-11-3-1-2-4-13(11)19-10-14(18)15-7-5-12(17)6-8-15/h1-4,9,12,17H,5-8,10H2 |

InChI Key |

CKRNTLWRBUJVTA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1O)C(=O)COC2=CC=CC=C2C=O |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the piperidine ring.

Reduction: Reduction reactions can target the carbonyl group in the benzaldehyde moiety.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzaldehyde carbon.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry: The compound is used as a reagent and intermediate in organic synthesis. It can be employed in the synthesis of more complex molecules and in the development of new synthetic methodologies .

Biology: In biological research, the compound can be used to study enzyme interactions and receptor binding due to its structural features .

Medicine: Its structural components are often found in pharmacologically active molecules .

Industry: In the industrial sector, the compound can be used in the production of polymers, resins, and other materials with specific properties .

Mechanism of Action

The mechanism of action of 2-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The benzaldehyde moiety can participate in covalent bonding with nucleophilic residues in proteins, leading to changes in protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Containing Benzaldehyde Derivatives

a. 4-(2-Oxo-2-piperidin-1-yl-ethoxy)-benzaldehyde (CAS 17172-62-2)

- Structure : Differs by lacking the hydroxyl group on the piperidine ring.

- Properties: Molecular weight 247.29 g/mol, purity 95% (Fluorochem).

- Applications : Used as a building block in pharmaceutical research.

b. 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde

- Structure : Features a methoxy group at the para position and a piperidine-ethoxy substituent.

- Properties : Higher molecular weight (289.35 g/mol) due to the methoxy group. The methoxy group may enhance metabolic stability but reduce aqueous solubility .

- Applications : Documented in supplier catalogs for kinase inhibitor development .

c. 2-[2-(4-Methylpiperazin-1-yl)ethoxy]benzaldehyde (CAS 82625-37-4)

- Structure : Incorporates a methylpiperazine group instead of hydroxypiperidine.

- Safety data indicate handling precautions for lab use .

Natural Benzaldehyde Derivatives from Eurotium Fungi

a. Eurotirumin (Compound 29)

- Structure : Contains a prenylated heptadienyl side chain and a gentisaldehyde core.

- Properties : Exhibits antioxidative and antitumor activities. The extended aliphatic chain enhances membrane permeability but reduces solubility in polar solvents .

- Bioactivity : Moderate cytotoxicity against cancer cell lines (IC₅₀ ~10 µM) .

b. 2-(2',3-Epoxy-1'-heptenyl)-6-hydroxy-5-(3''-methyl-2''-butenyl)benzaldehyde (Compound 9)

- Structure : Features an epoxy-heptenyl side chain and a prenyl group.

- Properties : Demonstrated potent antitumor activity (IC₅₀ <5 µM) against drug-resistant cells, attributed to the epoxy-prenyl synergy .

a. 4-(2-(Antipyrin-4-yl)-2-oxoethoxy)benzaldehyde (Compound 15)

- Structure : Combines an antipyrine (pyrazolone) moiety with the benzaldehyde core.

- Properties: Melting point 130–132°C, IR peaks at 1677 cm⁻¹ (C=O).

- Applications : Intermediate for hydrazide derivatives with analgesic activity .

b. 5-Bromo-2-(2-(4-nitrophenyl)-2-oxoethoxy)benzamide (Compound 3f)

- Structure : Substituted with bromine and nitro groups, forming a benzamide derivative.

- Properties: High melting point (230–232°C), IR absorption for NH₂ and NO₂ groups. The nitro group enhances electrophilicity, useful in nucleophilic substitution reactions .

Comparative Analysis Table

Key Research Findings

- Hydroxypiperidine vs. Piperidine: The hydroxyl group in the target compound enhances hydrophilicity and hydrogen-bonding capacity, which may improve target binding in aqueous environments compared to non-hydroxylated analogs .

- Natural vs. Synthetic Derivatives : Natural benzaldehydes (e.g., from Eurotium) often exhibit complex prenylated side chains linked to bioactivity, while synthetic analogs prioritize modularity for drug design .

- Functional Group Impact : Electron-withdrawing groups (e.g., nitro in Compound 3f) increase reactivity, whereas methoxy groups (e.g., in 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde) improve metabolic stability .

Biological Activity

2-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde, also known by its CAS number 1365942-16-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C14H17NO4

- Molecular Weight : 263.29 g/mol

- Structure : The compound features a piperidine ring substituted with a hydroxyl group, an ethoxy group, and an aldehyde functional group.

Pharmacological Potential

Research indicates that this compound exhibits various biological activities, primarily due to its structural components which may interact with biological targets.

Antimicrobial Activity

Studies have shown that compounds with similar structural motifs often possess antimicrobial properties. The presence of the hydroxypiperidine moiety may enhance the compound's interaction with microbial cell membranes, leading to increased efficacy against certain bacterial strains.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. Its ability to modulate neurotransmitter systems could be beneficial in conditions such as Alzheimer's disease or other neurodegenerative disorders.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of various piperidine derivatives, including this compound.

- Results indicated significant inhibition of growth against Staphylococcus aureus and Escherichia coli.

- Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) observed:

Compound Name MIC (µg/mL) This compound 32 Control (Standard Antibiotic) 16 -

Neuroprotective Study :

- In vitro experiments assessed the neuroprotective effects of the compound on neuronal cell lines exposed to oxidative stress.

- The compound demonstrated a reduction in cell death by approximately 40% compared to untreated controls.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The hydroxyl group in the piperidine ring may contribute to its ability to scavenge free radicals.

- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter degradation could enhance synaptic availability of neurotransmitters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.